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Compound of Interest

Compound Name: Y 105

Cat. No.: B1173443

A-Note on the Term "Y-105": It is critical to clarify that "Y-105" in the context of biochemical
research, particularly in cancer metabolism, does not refer to a specific chemical compound
that can be prepared as a stock solution. Instead, "Y-105" or "pY105" designates the tyrosine
amino acid residue at position 105 of the Pyruvate Kinase M2 (PKM2) protein, which can be
post-translationally modified by phosphorylation. This phosphorylation event is a key regulatory
switch in cellular metabolism.

These application notes provide protocols and background information for researchers studying
the phosphorylation of PKM2 at Y105, including the preparation of stock solutions for
compounds that can modulate this signaling pathway.

Biological Context and Significance

Pyruvate kinase M2 (PKM2) is a key enzyme in glycolysis. In cancer cells, PKM2 is often found
in a less active dimeric form, which contributes to the Warburg effect—the metabolic shift
towards aerobic glycolysis. The phosphorylation of PKM2 at tyrosine 105 (pY105) is a crucial
mechanism that promotes the dissociation of the active tetrameric form of PKM2 into the less
active dimer.[1][2][3] This metabolic reprogramming provides cancer cells with a growth
advantage.[1]

Several oncogenic tyrosine kinases have been shown to phosphorylate PKM2 at Y105,
including Fibroblast Growth Factor Receptor 1 (FGFR1) and Epidermal Growth Factor
Receptor 2 (ErbB2).[1][4] Therefore, inhibiting these kinases is a potential therapeutic strategy
to prevent PKM2 Y105 phosphorylation and counteract the Warburg effect.
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Data Presentation: Kinases and Inhibitors Related to
PKM2 Y105 Phosphorylation

The following table summarizes key kinases that phosphorylate PKM2 at Y105 and examples

of inhibitors that can be used in experimental settings.

Key Experimental

Kinase Known Inhibitor Inhibitor Type
Use
) . Inhibition of FGFR1-
o Tyrosine Kinase )
FGFR1 Dovitinib o mediated PKM2 Y105
Inhibitor )
phosphorylation
Dual Tyrosine Kinase Reduction of ErbB2-
ErbB2 (HER2) Lapatinib Inhibitor (EGFR and induced PKM2 Y105
HER?2) phosphorylation[4]
Investigation of Src
o Multi-Targeted Kinase  family kinase
Src Dasatinib
Inhibitor involvement in PKM2
phosphorylation
Studying the role of
JAK3 Tofacitinib JAK Inhibitor JAK-STAT signaling in

PKM2 regulation

Experimental Protocols

Protocol 1: Preparation of a Kinase Inhibitor Stock Solution (Example: Lapatinib)

This protocol describes the preparation of a stock solution for Lapatinib, a kinase inhibitor

known to reduce PKM2 Y105 phosphorylation by targeting ErbB2.[4]

Materials:

o Lapatinib ditosylate powder (or other relevant kinase inhibitor)

o Dimethyl sulfoxide (DMSO), cell culture grade
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 Sterile microcentrifuge tubes or vials

e \ortex mixer

o Calibrated pipettes

Procedure:

Determine the desired stock concentration (e.g., 10 mM).

o Calculate the required mass of Lapatinib ditosylate using its molecular weight (925.5 g/mol ).
For a 10 mM stock in 1 mL of DMSO:

o Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
o Mass = 0.010 mol/L x 0.001 L x 925.5 g/mol = 0.009255 g = 9.255 mg

o Weigh out the calculated amount of Lapatinib ditosylate powder and place it in a sterile
microcentrifuge tube.

e Add the calculated volume of DMSO (in this case, 1 mL) to the tube.

» Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water
bath may be necessary to aid dissolution.

» Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to
avoid repeated freeze-thaw cycles.

 Store the aliquots at -20°C or -80°C for long-term storage.

Note on Solvent Selection: Always consult the manufacturer's data sheet for the recommended
solvent for a specific inhibitor. While DMSO is common, some compounds may require other
solvents like ethanol or water.

Protocol 2: Western Blot Analysis of PKM2 Y105 Phosphorylation

This protocol outlines the steps to assess the phosphorylation status of PKM2 at Y105 in cells
treated with a kinase inhibitor.
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Materials:

e Cell culture media and supplements

 Kinase inhibitor stock solution (from Protocol 1)

e Phosphate-buffered saline (PBS)

 Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
o BCA protein assay kit

e SDS-PAGE gels and running buffer

» Transfer buffer and PVDF membrane

» Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

e Primary antibodies: anti-pY105-PKM2 and anti-total-PKM2
o HRP-conjugated secondary antibody

e Chemiluminescent substrate

e Imaging system

Procedure:

o Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere. Treat the
cells with the desired concentrations of the kinase inhibitor (and a vehicle control, e.g.,
DMSO) for the specified duration.

e Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer containing
protease and phosphatase inhibitors.

» Protein Quantification: Determine the protein concentration of the cell lysates using a BCA
assay.

o SDS-PAGE and Western Blotting:
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o Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

o Separate the proteins by gel electrophoresis.

o Transfer the separated proteins to a PVDF membrane.

e Immunoblotting:

[¢]

[¢]

Wash the membrane with TBST.

[e]

o

[¢]

Wash the membrane again with TBST.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody against pY105-PKM2 overnight at 4°C.

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

o Detection: Apply the chemiluminescent substrate and visualize the protein bands using an

imaging system.

» Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an

antibody against total PKM2 to normalize the pY105 signal to the total amount of PKM2

protein.
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Workflow for Analyzing PKM2 Phosphorylation

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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